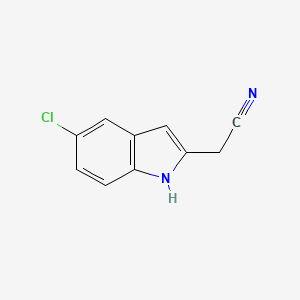
2-Amino-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methylpropanal is an organic compound with the molecular formula C4H9NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is also a common ingredient in many consumer products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanal typically involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis Reaction: Water is added to N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis Reaction: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 2-iminopropanol and acetamide.
Reduction: Reduction reactions can convert this compound into other amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: 2-iminopropanol, acetamide, formaldehyde.
Reduction Products: Various amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
2-Amino-2-methylpropanal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including oxazolines and aziridines.
Biology: The compound is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: It is a component of certain pharmaceutical drugs and is used in the preparation of buffer solutions.
Industry: this compound is used in the production of cosmetics, coatings, and other consumer products.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methylpropanal involves its interaction with various molecular targets and pathways:
Oxidation Mechanism: The compound undergoes oxidation through hydrogen abstraction by hydroxyl radicals, leading to the formation of various oxidation products.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the compound, converting it into different amines and alcohols.
Substitution Mechanism: Substitution reactions involve the replacement of functional groups with other groups, facilitated by nucleophiles and halogenating agents.
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-1-propanol: This compound is similar in structure and properties to 2-Amino-2-methylpropanal but has a hydroxyl group instead of an aldehyde group.
2-Methyl-2-aminopropanal: Another similar compound with slight structural differences.
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C4H9NO |
|---|---|
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
2-amino-2-methylpropanal |
InChI |
InChI=1S/C4H9NO/c1-4(2,5)3-6/h3H,5H2,1-2H3 |
Clé InChI |
OKLUTIDHARRSIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)






